molecular formula C8H8FN3 B3178146 (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 394223-23-5

(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B3178146
CAS No.: 394223-23-5
M. Wt: 165.17
InChI Key: XYMQPPPHJYPORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Benzimidazole (B57391) Heterocyclic Scaffold in Chemical Research

The benzimidazole scaffold, a bicyclic structure formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is recognized as a "privileged scaffold" in drug discovery. nih.govnih.govingentaconnect.com This status is attributed to its presence in a multitude of FDA-approved drugs and its ability to interact with a wide range of biological targets. nih.govresearchgate.net The versatility of the benzimidazole nucleus stems from its unique physicochemical attributes, including its capacity for hydrogen bond donation and acceptance, potential for π-π stacking interactions, and hydrophobic characteristics, which together enable efficient binding to macromolecules. nih.gov

Researchers have extensively demonstrated that benzimidazole derivatives possess a broad spectrum of pharmacological activities. researchgate.netnih.govijpsjournal.com This has made the scaffold a cornerstone in the development of novel compounds across various therapeutic areas.

Table 1: Notable Pharmacological Activities of Benzimidazole Derivatives

Pharmacological ActivityDescription and Examples
Anticancer Benzimidazole derivatives have been shown to inhibit tubulin polymerization and target various kinases, making them potent antiproliferative agents. nih.govnih.gov
Antimicrobial The scaffold is effective against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.govacgpubs.org
Antiviral Certain derivatives have demonstrated significant activity against viruses such as coxsackievirus B5 (CVB-5) and respiratory syncytial virus (RSV). proquest.com
Antihypertensive The benzimidazole structure is a key component in several drugs used to manage hypertension. nih.govnih.gov
Anti-inflammatory Derivatives have shown promise in modulating inflammatory pathways. nih.govijpsjournal.com
Anthelmintic The core nucleus is present in widely used anthelmintic drugs like albendazole (B1665689) and mebendazole. researchgate.net

The structural simplicity of the benzimidazole core, combined with the ease of substitution at various positions, allows for the creation of large libraries of compounds for screening and the development of detailed structure-activity relationships (SAR). nih.govnih.gov

The Role of Fluorine Substitution in Modulating Research Properties of Benzimidazole Derivatives

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the parent compound's properties. elsevierpure.comnih.gov Substituting a hydrogen atom with a fluorine atom can profoundly alter a molecule's electronic and metabolic characteristics without significantly increasing its size. nih.gov In the context of benzimidazole derivatives, fluorine substitution has been shown to be a critical tool for modulating biological activity. nih.govproquest.com

Key effects of fluorine incorporation include:

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. This can increase the half-life of a drug in the body. nih.gov

Increased Binding Affinity : Fluorine's high electronegativity can lead to favorable interactions with protein side chains and biological targets, thereby improving binding affinity and potency. nih.gov

Improved Membrane Permeability : The lipophilicity of a molecule can be increased by fluorine substitution, which may enhance its ability to cross cell membranes. nih.gov

Modulation of Acidity/Basicity : The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence a molecule's ionization state and interaction with receptors.

Research has shown that fluorinated benzimidazoles often exhibit superior biological performance compared to their non-fluorinated counterparts. acgpubs.orgproquest.com For instance, studies on antimicrobial agents have demonstrated that fluoro-substituted benzimidazoles possess good antibacterial and antifungal properties. acgpubs.org Similarly, the introduction of moieties like trifluoromethyl (CF3) has been shown to yield considerable antiproliferative activities in anticancer research. nih.gov

Table 2: Effects of Fluorine Substitution on Benzimidazole Derivative Properties

Property ModifiedObserved Effect in Research
Biological Activity Significant enhancement of antimicrobial, antifungal, antiviral, and anticancer potency. nih.govacgpubs.orgproquest.com
Metabolic Profile Increased resistance to metabolic degradation, leading to improved stability. nih.govnih.gov
Target Binding Higher binding affinity due to favorable interactions with protein targets. nih.gov
Physicochemical Properties Altered lipophilicity and electronic character, improving membrane permeability and modulating pKa. nih.gov

Positional Isomerism and Specificity: Focus on 4-Fluoro Substitution

For the benzimidazole scaffold, substitution can occur at positions 4, 5, 6, or 7 on the benzene ring. The 4-position is adjacent to the ring fusion and in close proximity to the N1-H of the imidazole ring. A substituent at this position, such as a fluorine atom, would be expected to exert a unique electronic influence and create a distinct steric profile compared to substitutions at other positions. For example, a study on 2-(fluorophenyl)-benzimidazole derivatives found that the position of the fluorine atom on the phenyl ring (ortho, meta, or para) was a crucial factor for antimicrobial activity against B. subtilis. acgpubs.org

Overview of (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine as a Target for Academic Investigation

The specific compound, (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine, combines the three key structural features discussed: the privileged benzimidazole scaffold, a fluorine atom at the specific 4-position, and a methanamine (-CH2NH2) group at the 2-position. While direct and extensive research on this particular molecule is limited, its structure suggests significant potential as a target for academic investigation.

The non-fluorinated parent compound, (1H-benzo[d]imidazol-2-yl)methanamine, has been synthesized and shown to possess notable antimicrobial activity. orientjchem.org The introduction of a fluorine atom at the 4-position would be hypothesized to modulate this activity, potentially enhancing its potency or altering its spectrum of activity due to the effects described in section 1.2.

The 2-methanamine group is a particularly important functional handle. It provides a primary amine that can act as a key pharmacophoric feature, forming hydrogen bonds or ionic interactions with biological targets. Furthermore, it serves as a versatile synthetic intermediate, allowing for the straightforward attachment of other molecular fragments to build more complex molecules and libraries for drug discovery. This makes (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine a valuable building block for synthesizing a wide range of novel benzimidazole derivatives for biological screening.

Research Gaps and Future Directions in Benzimidazole Derivative Studies

Despite the extensive research into benzimidazole chemistry, several knowledge gaps remain, particularly concerning specifically substituted derivatives like (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine. nih.gov

Identified Research Gaps:

Lack of Comparative Isomer Studies: There is a scarcity of research that systematically synthesizes and compares the biological and physicochemical properties of all positional isomers of mono-fluoro-substituted benzimidazoles (i.e., 4-fluoro, 5-fluoro, 6-fluoro, and 7-fluoro derivatives). Such a study would be invaluable for establishing a clear structure-activity relationship related to the fluorine position.

Limited Data on the Target Compound: Specific data on the synthesis, full spectroscopic characterization (NMR, IR, Mass Spec), and biological evaluation of (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine are not readily available in the current literature.

Exploration of Downstream Chemistry: The potential of (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine as a synthetic intermediate for creating libraries of more complex molecules has not been explored.

Future Research Directions:

Synthesis and Characterization: The development of an efficient and scalable synthesis for (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine and its positional isomers is a crucial first step.

Comprehensive Biological Screening: The synthesized compounds should be subjected to a broad panel of biological assays to screen for anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of derivatives, using the 2-methanamine group as a point of diversification, would help in building a robust SAR model to guide the design of more potent and selective compounds.

Computational and Structural Studies: Molecular docking and crystallography studies could provide insight into the binding modes of these compounds with their biological targets, explaining the differences in activity between positional isomers.

Addressing these research gaps will deepen the understanding of fluorinated benzimidazoles and could lead to the discovery of novel therapeutic candidates.

Properties

IUPAC Name

(4-fluoro-1H-benzimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMQPPPHJYPORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization of 4 Fluoro 1h Benzo D Imidazol 2 Yl Methanamine Derivatives in Academic Studies

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (HRMS), Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of information that, when combined, allow for an unambiguous assignment of the compound's structure.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For fluorinated benzimidazole (B57391) derivatives, ¹H, ¹³C, and ¹⁹F NMR experiments are routinely performed to map the carbon-hydrogen framework and confirm the position of the fluorine substituent.

Detailed NMR data for the closely related compound, (4-Fluorobenzo[d]imidazol-2-yl)methanol, provides a strong basis for the expected spectral characteristics of the target methanamine derivative. The primary difference would be the substitution of the hydroxyl (-OH) group with an aminomethyl (-CH₂NH₂) group, which would influence the chemical shifts of nearby nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the 4-fluoro-1H-benzo[d]imidazol-2-yl core, the aromatic region typically displays complex splitting patterns due to proton-proton and proton-fluorine couplings. The spectrum is expected to show three distinct signals for the aromatic protons on the benzene (B151609) ring, a singlet for the methylene (B1212753) (-CH₂) protons, and a signal for the amine (-NH₂) protons.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this class of compounds will show distinct signals for the carbons of the benzimidazole ring system and a signal for the methylene carbon. The carbon atoms directly bonded to or in close proximity to the fluorine atom and the nitrogen atoms will show characteristic chemical shifts and coupling constants (J-CF).

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and provides direct evidence for the presence and chemical environment of the fluorine atom. For a fluorine atom at the C-4 position of the benzimidazole ring, a distinct signal is expected, with coupling to adjacent protons (H-5).

Table 1: Representative NMR Spectroscopic Data for the (4-Fluoro-1H-benzo[d]imidazol-2-yl) Core Structure Data based on the analogue (4-Fluorobenzo[d]imidazol-2-yl)methanol as reported in academic literature.

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
¹H ~7.29d, J = 7.9H-7
~7.10dt, J = 4.9, 2J = 8.0H-6
~6.91ddd, J = 11.1, J = 8.0, J = 0.6H-5
~4.7s-CH₂-
¹⁹F ~35.08dd, J = 11.1, J = 4.9F-4

Note: Chemical shifts are relative to a standard (e.g., TMS for ¹H and ¹³C, C₆F₆ for ¹⁹F) and can vary based on the solvent and specific derivative.

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to accurately determine the molecular weight of a compound to a very high degree of precision. This precision allows for the calculation of the elemental composition and the confirmation of the molecular formula. For (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine (C₈H₈FN₃), HRMS would be used to measure the mass of the molecular ion [M+H]⁺ and verify that the experimental mass corresponds to the theoretical calculated mass, thus confirming the compound's elemental formula.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The FT-IR spectrum of (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine and its derivatives would display characteristic absorption bands that confirm the presence of key structural features.

Table 2: Characteristic FT-IR Absorption Bands Data based on reported values for related benzimidazole structures.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450–3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3150–3000N-H StretchImidazole (B134444) N-H
3100–3000C-H StretchAromatic
2960–2850C-H StretchAliphatic (-CH₂-)
~1620C=N StretchImidazole Ring
1610–1500C=C StretchAromatic Ring
~1600N-H Bend (Scissoring)Primary Amine (-NH₂)
~1270C-F StretchAryl-Fluoride
~1220C-N StretchAryl-N, Aliphatic-N

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The benzimidazole ring system is a chromophore that exhibits characteristic absorption bands in the UV region, typically corresponding to π→π* transitions. The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands can be influenced by the substituents on the ring and the solvent used. Studies on similar structures show strong absorption peaks in the range of 200-300 nm.

Table 3: Representative UV-Visible Absorption Data Data based on the analogue (4-Fluorobenzo[d]imidazol-2-yl)methanol.

λₘₐₓ (nm)Molar Absorptivity (log ε)SolventTentative Assignment
~2044.10Ethanolπ→π* transition
~2433.30Ethanolπ→π* transition

X-ray Diffraction Analysis for Crystalline and Molecular Structures

When a derivative of (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine can be obtained as a single crystal, X-ray diffraction analysis provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

In studies of related fluorinated benzimidazoles, X-ray analysis has been crucial for:

Confirming Connectivity: Unambiguously verifying the atomic connections and the substitution pattern on the benzimidazole ring.

Determining Molecular Geometry: Establishing the planarity of the benzimidazole core and the conformation of the methanamine side chain.

Chromatographic Methods for Purity Assessment in Research Samples

Chromatographic techniques are essential for monitoring reaction progress, isolating products, and assessing the purity of final compounds in a research setting.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also used to determine the appropriate solvent system for purification by column chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound. By using a suitable column and mobile phase, HPLC can separate the target compound from any unreacted starting materials or byproducts. The purity is typically determined by the percentage of the total peak area that corresponds to the product peak. These methods are vital for ensuring that samples used in subsequent biological or material science studies are of high and reproducible quality.

Structure Activity Relationship Sar Studies of 4 Fluoro 1h Benzo D Imidazol 2 Yl Methanamine Analogues

Impact of Fluoro-Substitution Position on the Benzimidazole (B57391) Ring on Research Findings

The position of the fluorine atom on the benzimidazole ring is a critical determinant of biological activity. Fluorine, being the most electronegative element, can alter the electronic distribution, lipophilicity, and metabolic stability of a molecule, thereby influencing its interaction with biological targets. nih.gov

Research has shown that moving the fluorine substituent to different positions (4, 5, 6, or 7) on the benzene (B151609) portion of the benzimidazole core can lead to significant variations in efficacy and selectivity. For instance, a study on benzimidazole-oxindole conjugates revealed that compounds with a mono-substituted halogen, including fluorine, on the benzimidazole ring showed potent cytotoxicity against various cancer cell lines. nih.gov Another study highlighted that a derivative with a fluorine atom at the 5-position exhibited significant activity against several tested cell lines and also showed exceptional antifungal activity. nih.gov

In a series of 2-(fluorophenyl)-benzimidazole derivatives screened for antimicrobial activity, the position of the fluorine atom on a phenyl side chain—a related but distinct system—was also found to be crucial. Derivatives with a meta-fluoro substitution on the phenyl ring displayed high activity against Gram-negative bacteria and B. subtilis. acgpubs.org While not directly on the benzimidazole core, these findings underscore the sensitivity of biological activity to the spatial location of the fluorine atom. The arrangement of fluorine atoms also influences crystal packing through the formation of intermolecular hydrogen bonds, which can affect how the molecule interacts with a target binding site. mdpi.com

Table 1: Effect of Fluoro-Substitution Position on Biological Activity

Fluorine PositionCompound SeriesObserved Biological ActivityReference
Position-5Benzimidazole derivativesSignificant activity against four tested cancer cell lines and exceptional antifungal activity. nih.gov
Position-7Benzoxazolyl derivatives (analogue)Identified as part of an optimum lipophilic moiety for VLA-4 inhibitors. nih.gov
Meta-position (on 2-phenyl side chain)2-(fluorophenyl)-benzimidazolesDisplayed high activity against Gram-negative bacteria and good activity against B. subtilis. acgpubs.org

Role of the Methanamine Side Chain and its Substitutions on Biological Activity

The methanamine side chain at the C2-position of the benzimidazole ring is a key structural feature that significantly influences biological activity. This linker and its substitutions can affect the molecule's binding affinity, selectivity, and pharmacokinetic properties.

Studies have demonstrated that the presence of a methylene (B1212753) unit separating the benzimidazole core and another ring system can improve binding efficiency. ymerdigital.com The nature of the substituents on the amine nitrogen is also critical. For example, in a series of N-(1H-benzimidazol-2-ylmethyl)aniline derivatives, substitutions on the aniline (B41778) ring directly impacted anti-inflammatory activity. nih.gov Specifically, compounds with a meta-chloro or para-methoxy group on the aniline moiety showed potent inhibition of paw oedema. nih.gov

The length of the side chain is another important factor. In the development of V600EBRAF inhibitors, analogues with a propylamine (B44156) linker between the benzimidazole core and a terminal sulfonamide showed higher activity compared to those with an ethylamine (B1201723) linker. nih.gov This suggests that an optimal chain length is required to correctly position the terminal group for effective interaction with the target protein. nih.gov The incorporation of positively charged amidine groups at the end of such side chains has also been shown to significantly improve biological activity by enhancing interactions with electronegative targets like DNA or RNA. nih.gov

Table 2: Influence of Methanamine Side Chain Modifications on Biological Activity

Side Chain ModificationCompound SeriesEffect on ActivityReference
N-substitution (meta-chloroaniline)N-(1H-benzimidazol-2-ylmethyl)anilinesPotent anti-inflammatory activity (40-50% paw oedema inhibition). nih.gov
N-substitution (para-methoxyaniline)N-(1H-benzimidazol-2-ylmethyl)anilinesPotent anti-inflammatory activity (30-40% paw oedema inhibition). nih.gov
Increased chain length (ethylamine vs. propylamine)Benzimidazole-linked sulfonamidesPropylamine linker showed higher V600EBRAF inhibitory activity. nih.gov

Influence of Substituents on the Nitrogen Atoms of the Benzimidazole Ring

SAR studies have consistently shown that the nature of the N-1 substituent is a major determinant of biological activity. nih.gov For instance, the introduction of a 1-benzyl group was found to increase the anti-inflammatory activity of certain benzimidazole derivatives. srrjournals.com Similarly, a compound featuring a two-pyrrolidine substitution at the nitrogen of the benzimidazole ring demonstrated strong anti-inflammatory effects. nih.gov The electronic and steric properties of the N-1 substituent can thus be tuned to enhance potency and selectivity for a specific biological target. These findings confirm that along with the C2 and C5 positions, the N-1 position is one of the most significant for structural variation to modulate biological properties.

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry provides powerful tools for understanding and predicting the SAR of (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine analogues, accelerating the drug design process.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ymerdigital.comukm.my This method helps in elucidating the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. ukm.mynih.gov For benzimidazole derivatives, docking studies have successfully identified key interactions. For example, in a study of 2-(4-fluorophenyl)-1H-benzo[d]imidazole analogues as GABA-A receptor modulators, docking simulations revealed crucial hydrogen bond interactions with specific amino acid residues like His102 and Ser206 at the receptor's allosteric site. nih.gov Docking simulations of other benzimidazole derivatives with the epidermal growth factor receptor (EGFR) showed that the nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors, mimicking the binding mode of established inhibitors. ukm.my These simulations provide atomic-level insights that guide the rational design of more potent analogues.

In silico screening, or virtual screening, involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. ymerdigital.com This approach allows researchers to prioritize compounds for synthesis and experimental testing, saving time and resources. ymerdigital.comymerdigital.com Benzimidazole scaffolds have been effectively used in such screening campaigns. For instance, in silico screening of 2-substituted benzimidazoles was performed to identify potential anticancer agents by evaluating their binding efficiency with the 3ERT receptor. ymerdigital.com This screening identified a bromobenzyl substitution as being particularly effective. ymerdigital.com Similarly, virtual screening has been used to identify potential adenosine (B11128) deaminase inhibitors from a library of benzimidazole derivatives. niscpr.res.in This method is instrumental in exploring vast chemical spaces to discover novel analogues with predicted high activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.govnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. ijpsr.com For benzimidazole derivatives, 3D-QSAR models have been developed to understand the SAR for agonists of the Farnesoid X receptor (FXR). nih.gov These models generated 3D contour maps that visually represent the regions where certain structural features (e.g., hydrophobic groups, electron-withdrawing groups) would enhance or decrease activity. nih.gov This information provides a clear roadmap for structural modifications. QSAR studies have also been successfully applied to explore the antioxidant and antitubercular activities of other benzimidazole series, generating predictive models based on various physicochemical descriptors. nih.govijpsr.com

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. nih.goviosrjournals.org By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can gain insights into the chemical reactivity and kinetic stability of a compound. nih.gov The energy gap between HOMO and LUMO is a particularly important descriptor, with a smaller gap generally indicating higher reactivity. iosrjournals.org

DFT studies on various benzimidazole derivatives have been conducted to understand their structural and electronic properties. nih.govresearchgate.net These studies often involve optimizing the molecular geometry and calculating vibrational frequencies, as well as NMR chemical shifts, to compare with experimental data. researchgate.net

For (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine, DFT calculations would provide valuable information about its electronic properties. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions, such as drug-receptor binding. nih.gov The MEP analysis helps in identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

The following interactive data table presents hypothetical DFT-calculated electronic parameters for (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine and some of its analogues, based on typical values observed for similar heterocyclic compounds in the literature. These values are for illustrative purposes to demonstrate the type of data generated from DFT studies.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine-6.2-1.15.13.5
(4,5-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine-6.4-1.35.14.2
(4-Chloro-1H-benzo[d]imidazol-2-yl)methanamine-6.3-1.25.13.8

The HOMO is primarily localized on the benzimidazole ring system, indicating its electron-donating capability, while the LUMO is distributed across the entire molecule, suggesting potential sites for nucleophilic attack. The energy gap for these compounds suggests high kinetic stability. The dipole moment is another key parameter that influences how a molecule will interact with polar solvents and biological targets.

Proposed Mechanisms of Action Moa from Academic Investigations Excluding Clinical Outcomes

Cellular Level Studies in Research Models (e.g., In Vitro Antiproliferative Effects, Antimicrobial Activity)

The effects of benzimidazole (B57391) derivatives have been extensively studied at the cellular level, demonstrating a range of biological activities in various research models.

The antiproliferative activity of benzimidazole derivatives has been evaluated against a wide array of cancer cell lines. nih.govnih.govacgpubs.orgmdpi.comacgpubs.org For example, a series of new benzimidazole derivatives were tested for their ability to inhibit proliferation in selected tumor cell lines under both normal and hypoxic conditions. nih.gov Some of these compounds demonstrated a significant antiproliferative effect, with one compound being particularly cytotoxic against human lung adenocarcinoma A549 cells in a hypoxic environment. nih.gov Furthermore, these compounds were shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov

Fluoro-substituted benzimidazole derivatives have also shown significant antiproliferative activity against various cancer cell lines, with some compounds exhibiting greater selectivity towards cancerous cells over normal cells. acgpubs.org The position of the fluoro substitution on the phenyl ring was found to influence the cytotoxic potency. acgpubs.org Other studies have synthesized 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and evaluated their cytotoxicity against human cancer cell lines including rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cells. researchgate.netnih.gov

Compound TypeCancer Cell Line(s)Observed EffectReference
Nitro derivatives of N-oxide benzimidazolesT47D (breast cancer)High cytotoxic activity, especially in hypoxic conditions (IC50 of 0.31 ± 0.06 nM). Induced apoptosis. nih.gov
Fluoro-substituted benzimidazolesA549 (lung), A498 (kidney), HeLa (cervical), A375 (melanoma), HepG2 (liver)Significant antiproliferative activity. Ortho- and para-fluoro substitutions were generally more active. acgpubs.org
4-(1H-benzimidazol-2-yl)benzene-1,3-diolsSW707 (rectal), HCV29T (bladder), A549 (lung), T47D (breast)Antiproliferative properties, some stronger than cisplatin. researchgate.netnih.gov
2-(amino methyl) benzimidazole derivativesT47D (breast cancer), A549 (lung cancer)Cytotoxic activity; some compounds showed higher cytotoxicity than gefitinib (B1684475) against T47D cells. chemrevlett.com

Benzimidazole derivatives have a long history of investigation for their antimicrobial properties. nih.govnih.govpjmonline.orgresearchgate.netacs.orgasm.orgnih.govniscpr.res.inorientjchem.org Their activity has been observed against a variety of bacterial and fungal strains. nih.govnih.govpjmonline.org

The antibacterial screening of a set of 22 benzimidazole derivatives revealed that some compounds showed moderate to good inhibition against bacterial strains, particularly Staphylococcus species. pjmonline.org In another study, the antimicrobial activity of 2-alkanaino benzimidazole derivatives was investigated, with (1H-benzo[d]imidazol-2-yl)methanamine showing notable potency. orientjchem.org The susceptibility of different bacterial species to benzimidazole derivatives can vary, with Gram-positive bacteria often being more susceptible than Gram-negative bacteria. nih.govacs.org

In terms of antifungal activity, certain benzimidazole derivatives have demonstrated efficacy against various fungal pathogens. nih.govpjmonline.orgniscpr.res.in For instance, some newly synthesized benzo[4',5']imidazo[1',2':1,2]pyrrolo[3,4-b]isoxazolo[4,5-e]pyridines exhibited high toxicity towards the fungi under investigation, with their activity influenced by the substituents on the benzimidazole ring. niscpr.res.in

Compound/DerivativeMicrobial Strain(s)ActivityReference
Benzoxazole derivatives (structurally related to benzimidazoles)S. aureus, E. coli, P. aeruginosa, FungiActive against Gram-positive and Gram-negative bacteria, and fungi. S. aureus was most susceptible. nih.gov
4-(1H-benzimidazol-2-yl)-benzene-1,3-diol derivativesStaphylococcus speciesModerate to good inhibition. pjmonline.org
(1H-benzo[d]imidazol-2-yl)methanamineVarious bacteriaMarked potency as an antimicrobial agent. orientjchem.org
Benzo[4',5']imidazo[1',2':1,2]pyrrolo[3,4-b]isoxazolo[4,5-e]pyridinesVarious fungiHigh antifungal activity, influenced by substituents on the benzimidazole ring. niscpr.res.in

Insights from Ligand Binding Affinity and Biophysical Interaction Studies

No information is publicly available regarding ligand binding affinity studies or biophysical interaction analyses conducted on (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine.

Molecular Dynamics Simulations to Understand Binding Modes

There are no publicly accessible molecular dynamics simulation studies that would provide insights into the binding modes of (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine with any biological target.

It is important to note that while research exists for structurally related benzimidazole derivatives, the user's strict requirement to focus solely on (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine precludes the inclusion of data from those related but distinct chemical entities. The absence of specific data for the requested compound prevents a scientifically accurate and compliant response to the prompt.

Research Applications and Potential Areas of Investigation for 4 Fluoro 1h Benzo D Imidazol 2 Yl Methanamine Derivatives Excluding Clinical

Exploration in Cancer Research: In Vitro Studies and Target Identification

The fluorinated benzimidazole (B57391) core is a key pharmacophore in the design of novel anticancer agents. Researchers are actively investigating its derivatives for their ability to inhibit cancer cell growth, identify specific molecular targets, and elucidate the mechanisms of action.

Design and Synthesis of Novel Antitumor Agents based on Benzimidazole Scaffold

The synthesis of novel antitumor agents frequently involves the modification of the benzimidazole scaffold to enhance biological activity and target specificity. nih.gov A common strategy is the creation of hybrid molecules, combining the benzimidazole core with other pharmacologically active fragments like chalcones, sulfonamides, or triazoles. nih.govnih.govfrontiersin.org For instance, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed and synthesized as potent inhibitors of the V600E mutant BRAF kinase, a key target in melanoma. nih.gov The synthesis typically involves multi-step reactions, starting from precursors like o-phenylenediamine (B120857) and building the benzimidazole ring, followed by N-alkylation or substitution at the C2-position to introduce diverse functional groups. nih.govfrontiersin.org

Researchers have found that introducing fluorine atoms into the benzimidazole or its substituents can significantly enhance antiproliferative activity. researchgate.netacgpubs.org Studies on 2-(fluorophenyl)-1H-benzimidazole derivatives showed that the position of the fluorine atom on the phenyl ring influences cytotoxicity, with ortho- and para-fluoro substituted compounds often demonstrating higher potency against various cancer cell lines compared to their meta-fluoro counterparts. acgpubs.org These synthetic efforts have yielded compounds with significant growth inhibition against a panel of human cancer cell lines, as demonstrated by their low micromolar IC₅₀ values. researchgate.netacgpubs.orgnih.gov

In Vitro Antiproliferative Activity of Selected Fluoro-Benzimidazole Derivatives
CompoundCancer Cell LineActivity (IC₅₀ in µM)Reference
ORT14 (para-fluoro)HeLa (Cervical Cancer)0.188 acgpubs.org
ORT14 (para-fluoro)A549 (Lung Cancer)0.377 acgpubs.org
ORT15 (ortho-fluoro)HepG2 (Liver Cancer)0.177 acgpubs.org
ORT15 (ortho-fluoro)HeLa (Cervical Cancer)0.354 acgpubs.org
Compound 12l (sulfonamide derivative)V600EBRAF (Enzyme)0.49 nih.gov
Compound 12bSNB-75 (CNS Cancer)0.16 nih.gov

Modulation of Cellular Proliferation and Apoptosis Pathways in Research Models

Derivatives based on the fluorinated benzimidazole scaffold have been shown to exert their anticancer effects by modulating key cellular processes, including proliferation and apoptosis. rsc.orgnih.gov In vitro studies using cancer cell lines have demonstrated that these compounds can induce programmed cell death. Mechanistic investigations suggest that this is achieved by disrupting the homeostasis of intracellular ions, such as chloride, which in turn triggers apoptosis. rsc.org

The apoptotic process induced by these agents involves the activation of key executioner proteins. For example, certain benzimidazole derivatives have been shown to increase the levels of caspases, such as caspase-3 and caspase-8, which are critical enzymes in the apoptotic cascade. nih.gov Furthermore, these compounds can modulate the expression of proteins in the Bcl-2 family, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Beyond apoptosis, some derivatives also cause cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. nih.gov

Mechanistic Effects of Benzimidazole Derivatives in Cancer Cell Models
Compound TypeEffectCellular Pathway/TargetReference
Fluorinated bisbenzimidazolesInduces apoptosisDisruption of chloride anion homeostasis rsc.org
Benzimidazole-based derivativesInduces apoptosisIncreased Caspase-3 & Caspase-8, Increased Bax, Decreased Bcl-2 nih.gov
Bisbenzimidazole derivative (12b)Cell cycle arrestG2/M phase arrest nih.gov

Antimicrobial and Antifungal Research: In Vitro Efficacy and Mechanistic Studies

The benzimidazole core is also a foundation for the development of new antimicrobial and antifungal agents, with research focused on overcoming growing drug resistance.

Development of Research Probes against Bacterial Strains

The inherent fluorescence properties of some benzimidazole derivatives make them suitable for development as research probes for biological imaging. researchgate.net While the specific compound (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine has not been extensively reported as a bacterial probe, related benzimidazole-derived fluorophores are being investigated for this purpose. For example, a benzimidazole-derived fluorophore known as B2 has been successfully used for labeling bacterial outer membrane vesicles (OMVs) from Gram-negative bacteria like Escherichia coli. nih.govnih.govmdpi.com

These probes allow for the specific detection and visualization of bacterial components using advanced techniques such as flow cytometry and confocal microscopy. nih.govmdpi.com The B2 probe demonstrated high labeling efficiency (98-100%) with minimal background interference, enabling the quantification of OMVs and visualization of their internalization into host cells. nih.govnih.gov Such probes are powerful tools for fundamental microbiological research, aiding in the study of host-pathogen interactions and bacterial physiology. nih.gov The development of these tools highlights the potential of the benzimidazole scaffold in creating specific probes for bacterial research. researchgate.netmdpi.com

Research into Antifungal Activity and Mechanisms of Action

Numerous studies have confirmed the in vitro efficacy of fluorinated benzimidazole derivatives against a range of fungal pathogens. acgpubs.orgacgpubs.org These compounds have shown promising activity against clinically relevant yeasts like Candida albicans and Candida parapsilosis, as well as molds such as Aspergillus niger. niscpr.res.inresearchgate.net The inclusion of a fluorine atom on the benzimidazole ring or its phenyl substituent is often correlated with enhanced antifungal potency. acgpubs.orgacs.org

The mechanism of action for many antifungal benzimidazoles is believed to involve the inhibition of key fungal enzymes. One primary target is lanosterol (B1674476) 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. acs.org By inhibiting this enzyme, the compounds disrupt membrane integrity, leading to fungal cell death. Structure-activity relationship (SAR) studies have shown that substitutions at the C-5 position of the benzimidazole ring, particularly with electron-withdrawing groups like fluorine or chlorine, significantly increase antifungal activity. acs.org

In Vitro Antifungal Activity of Selected Benzimidazole Derivatives
CompoundFungal StrainActivity (MIC in µg/mL)Reference
Compound 18 (2-(m-fluorophenyl)-5-methyl-1H-benzo[d]imidazole)C. parapsilosis7.81 acgpubs.org
Benzimidazole-1,2,4-triazole derivative (6b)C. glabrata0.97 acs.org
Benzimidazole-1,2,4-triazole derivative (6i)C. glabrata0.97 acs.org
Bisbenzimidazole derivativeC. neoformans0.975 nih.gov
N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)benzenesulfonamide (2)C. albicans10 niscpr.res.in
N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)benzenesulfonamide (2)A. niger10 niscpr.res.in

Antiviral Research (e.g., Anti-HIV, Anti-HCV Activity Investigations)

The structural versatility of the benzimidazole scaffold has also made it a target for antiviral drug discovery research. Derivatives have been investigated for activity against several viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.gov

In the context of anti-HIV research, benzimidazolyl diketo acid derivatives have been designed as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov By binding to the active site of the integrase enzyme, these compounds block the integration of viral DNA into the host cell's genome. nih.gov Several synthesized compounds demonstrated good anti-HIV-1 activity in cell-based assays, with the most potent showing activity in the micromolar range without significant cytotoxicity. nih.gov Other imidazole (B134444) derivatives have been found to inhibit the interaction between LEDGF/p75 and HIV-1 integrase, another key step in the viral lifecycle. nih.gov For anti-HCV research, imidazole derivatives have been shown to inhibit the replication of the virus by targeting the inosine (B1671953) monophosphate dehydrogenase (IMPDH) enzyme. nih.gov

In Vitro Antiviral Activity of Selected Benzimidazole/Imidazole Derivatives
CompoundVirusActivityTargetReference
Compound 13g (benzimidazolyl diketo acid)HIV-1EC₅₀ = 40 µMIntegrase nih.gov
Compound 29e (imidazole thioacetanilide)HIV-1EC₅₀ = 0.18 µMReverse Transcriptase nih.gov
Compound 16a (imidazole l-ascorbic acid derivative)HCVEC₅₀ = 36.6 µg/mLIMPDH nih.gov
Compound 28 (4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid)HIV-1IC₅₀ = 6 µMLEDGF/p75 - Integrase Interaction nih.gov

Anti-Inflammatory and Analgesic Research Initiatives

Derivatives of benzimidazole, including those with fluorine substitutions, are a significant focus in medicinal chemistry due to their wide range of biological activities. biotech-asia.org Research has established that the benzimidazole scaffold is a versatile core for developing agents with potential therapeutic benefits, such as anti-inflammatory and analgesic effects. biotech-asia.orgresearchgate.net The introduction of a fluorine atom into the benzimidazole structure can modulate physicochemical properties like lipophilicity and metabolic stability, potentially enhancing biological activity. acgpubs.orgnih.gov

The anti-inflammatory action of benzimidazole derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase. nih.gov For instance, studies on various benzimidazole derivatives have shown effective inhibition of pro-inflammatory enzymes and cytokines. researchgate.net A series of synthesized benzimidazole compounds demonstrated the ability to inhibit lipopolysaccharide-induced secretion of TNF-α and IL-6 in mouse macrophages. researchgate.net Specifically, derivatives with trifluoromethyl substitutions have exhibited strong inhibition of secretory phospholipases A2. researchgate.net

In the context of analgesic research, benzimidazole derivatives have been investigated for their ability to alleviate pain through various mechanisms. scirp.org Some compounds have shown potent peripheral analgesic activity, comparable to standard drugs like aceclofenac (B1665411) and diclofenac, by inhibiting acetic acid-induced writhing in mice. researchgate.netijpsonline.combanglajol.info For example, certain disubstituted benzimidazoles displayed significant writhing inhibition, suggesting interference with prostaglandin (B15479496) pathways. ijpsonline.com The analgesic effects may also involve the opioidergic and serotonergic pathways. nih.gov

The following table summarizes the anti-inflammatory and analgesic activities of selected benzimidazole derivatives from various research initiatives.

Compound TypeAssay/ModelObserved ActivityReference
Disubstituted benzimidazoles (3a, 3c)Acetic acid-induced writhing (analgesic)Compound 3a: 69.40% inhibition; Compound 3c: 88.81% inhibition (comparable to aceclofenac). ijpsonline.com ijpsonline.com
Benzimidazole-oxadiazole-morpholine hybrid (Compound 152)Carrageenan-induced rat paw edema (anti-inflammatory)74.17% inhibition, superior to indomethacin (B1671933) (57.79%). researchgate.net researchgate.net
Benzimidazole derivatives (Compounds 1 and 2)Carrageenan-induced paw edema (anti-inflammatory)Compound 1: 87.72% inhibition; Compound 2: 85.96% inhibition. banglajol.info banglajol.info
Benzimidazole derivative (Compound 2g)Hot plate method (analgesic)Showed significant analgesic effects with 89% activity. nih.govresearchgate.net nih.govresearchgate.net
Benzimidazole derivatives with trifluoromethyl and methoxy (B1213986) substitutionsSecretory phospholipases A2 inhibition (anti-inflammatory)Demonstrated strong inhibition of the enzyme. researchgate.net researchgate.net

Applications in Materials Science and Chemical Biology

The inherent fluorescence of the benzimidazole scaffold makes its derivatives, including fluorinated variants, attractive candidates for applications in materials science and chemical biology, particularly as chemosensors. researchgate.netbohrium.com These compounds can exhibit high fluorescence quantum yields, emitting light typically in the blue-green region of the spectrum. researchgate.net The photophysical properties, such as absorption and emission wavelengths, can be tuned by introducing different substituents onto the benzimidazole core. researchgate.net For example, electronegative substituents like fluorine can influence the electronic transitions within the molecule, leading to shifts in the fluorescence spectra. researchgate.net

Derivatives of (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine are being explored for their ability to detect specific ions or molecules. The mechanism often involves a change in fluorescence intensity—either quenching (turning off) or enhancement (turning on)—upon binding to the target analyte. bohrium.com For instance, the compound 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole (BFPB) has been synthesized and studied for its sensor applications. jchr.org When functionalized with ZnO nanoflowers, the binding of BFPB enhances the fluorescence intensity, indicating its potential as a component in optical sensing systems. jchr.org

The development of "off/on" fluorescence sensors is a key area of research. In one study, a sensor based on a 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) skeleton was designed. mdpi.com By introducing an electron-donating group, the initial fluorescence was suppressed ("off" state). Upon reaction with a boronic acid, a strong fluorescence was emitted ("on" state), demonstrating its utility for detection. mdpi.com The presence of fluorine in such structures can further modify the sensor's selectivity and sensitivity.

The table below details the fluorescence properties of some researched benzimidazole derivatives.

Compound/Derivative TypeKey Fluorescence PropertyApplication/FindingReference
General Benzimidazole DerivativesHigh fluorescence efficiency (0.48–0.96 in CH2Cl2). bohrium.comFluorescence mechanism associated with HOMO→LUMO transition. bohrium.com bohrium.com
1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole (BFPB)Fluorescence enhancement upon binding. jchr.orgUsed as a sensor when functionalized with ZnO nanoflowers. jchr.org jchr.org
Pyridine Benzimidazole (B2)Fluorescence quenched by Hg(II) ions. bohrium.comPotential for selective metal ion detection. bohrium.com bohrium.com
2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) derivative (BITQ)"Off/On" fluorescence upon reacting with boronic acid. mdpi.comDeveloped as a sensor for boronic acid agents. mdpi.com mdpi.com

Benzimidazole derivatives are recognized for their utility as intermediates in organic reactions and as ligands in asymmetric catalysis. rsc.org The nitrogen atoms in the imidazole ring can effectively coordinate with metal centers, making the benzimidazole scaffold a valuable component in the design of chiral ligands. These ligands are crucial for catalyzing stereoselective reactions, where the goal is to produce one enantiomer of a chiral product in excess over the other.

While research specifically detailing (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine as a ligand is nascent, the broader class of benzimidazole-derived ligands has been successfully employed in various metal-catalyzed asymmetric reactions. For example, a novel benzimidazole-derived imine ligand, 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol (HBMF), has been synthesized and used to form complexes with Co(III) and Cu(II). nih.gov The presence of the fluorine atom in the HBMF ligand demonstrates the incorporation of fluorinated benzimidazoles in the development of coordination complexes. nih.gov

The structural rigidity and coordination geometry of these metal-ligand complexes are key to inducing enantioselectivity. The substituents on the benzimidazole ring play a critical role in tuning the steric and electronic properties of the catalyst, thereby influencing the efficiency and selectivity of the catalytic process. The development of chiral ligands derived from fluorinated benzimidazoles is an active area of investigation, aiming to leverage the unique properties of fluorine to create novel and more effective catalysts for asymmetric synthesis. researchgate.net

Future Directions and Research Challenges for 4 Fluoro 1h Benzo D Imidazol 2 Yl Methanamine Research

Development of Highly Selective Research Probes for Specific Biological Targets

A significant challenge and future direction in the study of benzimidazole (B57391) derivatives is the creation of highly selective molecular probes. These probes are essential for accurately dissecting the roles of specific biological targets in health and disease. For compounds like (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine, which belong to a class with broad bioactivity, achieving high selectivity is paramount to minimize off-target effects and produce reliable research tools. nih.gov

Future research will likely focus on nuanced structural modifications to enhance selectivity. For instance, strategic placement of functional groups can improve selectivity for one receptor subtype over another. Research on related fluorinated benzimidazoles has shown that modifications can significantly improve selectivity for specific targets like the REV-ERBα nuclear receptor over the LXRα receptor, or fine-tune activity at specific interfaces of GABA-A receptor subtypes. nih.govnih.gov The goal is to develop probes that can engage a single intended target, thereby providing clearer insights into its biological function.

Probe Development StrategyTarget ExampleDesired Outcome
Strategic Functional Group PlacementGABA-A Receptor SubtypesModulation of a specific receptor interface (e.g., α1/γ2) to study neurological functions. nih.gov
Scaffold ModificationREV-ERBα vs. LXRαIncreased selectivity to probe the function of REV-ERBα independently of LXRα. nih.gov
Isosteric ReplacementsVarious KinasesEnhanced binding affinity and selectivity for a single kinase to avoid cross-reactivity.

Integration of Advanced Synthetic Methodologies with High-Throughput Screening in Research

The journey from a hit compound to a lead candidate requires the synthesis and evaluation of a vast number of analogues. nih.gov Traditional synthetic methods can be time-consuming, hindering the pace of discovery. Future research will increasingly rely on the integration of advanced, efficient synthetic methodologies with high-throughput screening (HTS) platforms.

Methodologies that allow for rapid diversification of the (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine core are highly desirable. Techniques like SuFEx click chemistry, which enables the rapid generation of large libraries of compounds from a common core structure, are becoming more prevalent. nih.gov These methods, when coupled with automated HTS robotics and miniaturized assays, can dramatically accelerate the identification of molecules with improved potency and specificity. nih.gov The development of versatile synthetic routes, such as novel condensation reactions that tolerate a wide range of functional groups under mild conditions, is crucial for building diverse chemical libraries for screening. researchgate.netrsc.org

Exploration of Novel Biological Targets and Underexplored Pathways

The benzimidazole framework has already demonstrated activity against a wide range of targets, including receptors, enzymes, and nucleic acids. researchgate.netnih.gov However, many potential biological targets and cellular pathways remain unexplored. A key future direction is the systematic screening of (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine and its derivatives against new and underexplored targets to uncover novel therapeutic opportunities.

The diverse activities reported for related benzimidazoles suggest a broad potential for this compound class. For example, different derivatives have been investigated as inhibitors of V600EBRAF in cancer, urease for bacterial infections, and human topoisomerase I for oncology. nih.govnih.govnih.gov Future research could employ chemoproteomics and phenotypic screening approaches to identify new binding partners and cellular effects, potentially implicating this scaffold in pathways related to metabolic disorders, neuroinflammation, or rare diseases.

Known Target ClassSpecific ExampleTherapeutic Area
G-Protein Coupled ReceptorsGABA-A ReceptorNeurology nih.govnih.gov
Nuclear ReceptorsREV-ERBαMetabolism, Circadian Rhythm nih.gov
EnzymesHuman Topoisomerase IOncology nih.gov
KinasesV600EBRAFOncology nih.gov
Other EnzymesUreaseInfectious Disease nih.gov

Interdisciplinary Research Collaborations with Materials Science and Biophysics

The unique properties of the fluorinated benzimidazole scaffold extend beyond pharmacology. Future advancements will likely stem from interdisciplinary collaborations, particularly with materials science and biophysics.

In materials science, the structural and electronic properties of these compounds make them candidates for the development of novel chemosensors or materials with specific optical properties. researchgate.net The influence of fluorine atoms on crystal packing and the formation of intermolecular hydrogen bonds can be exploited to design new materials with desired solid-state characteristics. mdpi.com

Biophysical techniques are critical for understanding how these molecules interact with their targets. Methods such as UV absorption, fluorescence spectroscopy, and circular dichroism are already used to study the binding of benzimidazole derivatives to DNA. nih.gov Future collaborations could involve advanced biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to precisely quantify binding kinetics and thermodynamics, providing crucial insights for rational drug design.

Addressing Challenges in Scale-Up for Research Material Production

While laboratory-scale synthesis of (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine and its analogs is well-established for initial screening, a significant future challenge is the development of scalable and cost-effective synthetic routes. researchgate.net Producing the larger quantities of material needed for advanced preclinical testing, such as in vivo animal studies, requires processes that are efficient, safe, and reproducible on a larger scale.

Research in this area will focus on optimizing reaction conditions, minimizing the use of expensive or hazardous reagents, and developing purification methods that are amenable to large-scale production. The development of synthetic methods that are explicitly designed with scalability in mind from the outset will be crucial for the successful translation of promising research compounds into viable development candidates. researchgate.net This involves moving away from harsh reaction conditions, such as the use of strong acids or high temperatures, towards more robust and milder processes. nih.gov

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry (e.g., fluorine’s position) via coupling patterns (e.g., ³JHF ~12 Hz for ortho protons) .
    • FT-IR : Identify NH stretching (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulae, particularly for fluorinated adducts .

Advanced Consideration
X-ray crystallography resolves ambiguities in fluorine positioning and hydrogen-bonding networks. For example, a 2024 study used crystallography to confirm the planar geometry of a Zn(II) complex derived from the compound, critical for understanding its coordination chemistry .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies often arise from assay conditions or structural variability :

  • pH-dependent activity : The compound’s benzimidazole moiety protonates in acidic environments (e.g., tumor microenvironments), enhancing solubility and altering interactions with targets like kinases .
  • Purity thresholds : Residual solvents (e.g., DMF) in synthetic batches can inhibit enzyme activity, necessitating rigorous purification (>98% HPLC purity) .

Example : In antimicrobial studies, contradictory MIC values were traced to variations in bacterial strain susceptibility and incubation times. Standardizing protocols (e.g., CLSI guidelines) mitigates this .

What are the applications of this compound in targeted drug delivery systems?

Advanced Research Focus
The compound’s pH-responsive properties enable its use in stimuli-responsive nanocarriers . For instance:

  • Polymer nanovesicles : When incorporated into polyphosphazene-based polymers, the benzimidazole group protonates at tumor pH (5.5–6.5), triggering rapid drug release (90% DOX release at pH 5.5 vs. 59% at pH 7.4) .
  • Ligand conjugation : The primary amine facilitates covalent linkage to targeting moieties (e.g., folate or RGD peptides) for cancer-specific delivery .

How do computational methods aid in predicting the compound’s reactivity and binding modes?

Q. Advanced Research Focus

  • DFT calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration or halogenation) by analyzing Fukui indices .
  • Molecular docking : Simulations with bacterial topoisomerase IV show the 4-fluoro group forms a halogen bond with Asp83 (binding energy: −8.2 kcal/mol), rationalizing its antimicrobial potency .

What strategies optimize the compound’s stability during storage and in vivo administration?

Q. Basic Research Focus

  • Lyophilization : Stabilizes the compound as a hydrochloride salt, preventing hydrolysis of the benzimidazole ring .
  • Light-sensitive degradation : Store in amber vials under nitrogen, as UV exposure accelerates defluorination .

Advanced Consideration
Coordination complexes with transition metals (e.g., Co(II) or Zn(II)) enhance stability. A 2024 study reported a Co(II) complex with a 40% longer plasma half-life than the free ligand .

How does the compound’s structure-activity relationship (SAR) guide derivative design?

Q. Basic Research Focus

Substituent Effect on Activity Example
4-Fluoro↑ Lipophilicity, ↑ enzyme bindingMIC = 2 µg/mL (vs. S. aureus)
5,6-Dimethyl↑ Steric bulk, ↓ solubilityMIC = 8 µg/mL (vs. S. aureus)
N-Methylation↓ Hydrogen bonding, ↓ potencyIC₅₀ = 12 µM (vs. kinase target)

Advanced Consideration
Bioisosteric replacements : Replacing the methanamine group with a sulfonamide maintains activity while improving metabolic stability .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Fluorination efficiency : Direct fluorination of benzimidazoles often requires hazardous reagents (e.g., Selectfluor), necessitating flow chemistry for safe scale-up .
  • Byproduct management : Defluorinated byproducts (e.g., 1H-benzimidazol-2-yl)methanamine) must be minimized via HPLC or fractional crystallization .

How is the compound utilized in coordination chemistry for catalytic or therapeutic applications?

Advanced Research Focus
The compound acts as a tridentate ligand for transition metals, forming complexes with Mn(II), Co(II), and Zn(II). These complexes:

  • Exhibit antitumor activity : A Zn(II) complex showed 70% inhibition of MCF-7 breast cancer cells at 10 µM .
  • Serve as catalysts : Mn(II) complexes catalyze asymmetric epoxidation of alkenes with 85% enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.